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Compound of Interest

Compound Name: Hexaphenyldisiloxane

Cat. No.: B154894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Hexaphenyldisiloxane, a prominent organosilicon compound, and its derivatives are attracting

significant interest across various scientific disciplines, including materials science and

medicinal chemistry. Characterized by a flexible siloxane backbone and rigid phenyl groups,

these compounds exhibit a unique combination of thermal stability, chemical resistance, and

tunable physicochemical properties. This technical guide provides a comprehensive overview

of the synthesis, characterization, and properties of hexaphenyldisiloxane and its

functionalized analogues, with a focus on experimental protocols and quantitative data to

support research and development activities.

Core Compound: Hexaphenyldisiloxane
Hexaphenyldisiloxane [(Ph₃Si)₂O] serves as the foundational structure for a diverse range of

derivatives. Its inherent properties make it a valuable precursor and reference compound.

Physicochemical Properties of Hexaphenyldisiloxane
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Property Value

Molecular Formula C₃₆H₃₀OSi₂

Molecular Weight 534.81 g/mol

Appearance White to off-white crystalline powder

Melting Point 226-230 °C

Boiling Point 494 °C

Density 1.2 g/cm³

Refractive Index 1.680

Spectroscopic Data of Hexaphenyldisiloxane
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

hexaphenyldisiloxane.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of

hexaphenyldisiloxane is characterized by signals corresponding to the phenyl protons. Due to

the complex coupling patterns of aromatic protons, the spectrum typically exhibits multiplets in

the range of δ 7.2-7.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides insights

into the carbon framework of the molecule. For hexaphenyldisiloxane, the phenyl carbons

typically resonate in the region of δ 128-135 ppm. The number of distinct signals will depend on

the symmetry of the molecule in the chosen solvent.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of hexaphenyldisiloxane
displays characteristic absorption bands that confirm the presence of specific functional

groups.
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Wavenumber (cm⁻¹) Assignment

3070-3050 Aromatic C-H stretch

1590 C=C aromatic ring stretch

1430 Si-Ph stretch

1120-1000 Si-O-Si asymmetric stretch

740-690
C-H out-of-plane bend (monosubstituted

benzene)

Synthesis of Hexaphenyldisiloxane
The primary synthetic route to hexaphenyldisiloxane involves the controlled hydrolysis or

condensation of a triphenylsilanol precursor.

Experimental Protocol: Synthesis of
Hexaphenyldisiloxane from Triphenylsilanol
This protocol details the base-catalyzed condensation of triphenylsilanol to yield

hexaphenyldisiloxane.

Materials:

Triphenylsilanol (Ph₃SiOH)

Sodium hydroxide (NaOH) or other suitable base

Toluene or other high-boiling aromatic solvent

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Hexane or other suitable non-polar solvent for recrystallization

Procedure:
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A solution of triphenylsilanol in toluene is prepared in a round-bottom flask equipped with a

reflux condenser and a Dean-Stark trap.

A catalytic amount of sodium hydroxide is added to the solution.

The reaction mixture is heated to reflux. The water formed during the condensation reaction

is azeotropically removed using the Dean-Stark trap.

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting

material is consumed.

Upon completion, the reaction mixture is cooled to room temperature.

The solution is washed with water to remove the base catalyst.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by recrystallization from a suitable solvent system (e.g.,

toluene/hexane) to afford pure hexaphenyldisiloxane as a white crystalline solid.

Derivatives of Hexaphenyldisiloxane
The functionalization of the phenyl rings of hexaphenyldisiloxane allows for the modulation of

its physical and chemical properties, opening avenues for new applications. Common

derivatization strategies include electrophilic aromatic substitution to introduce functional

groups such as alkoxy and amino moieties.

Methoxy-Substituted Hexaphenyldisiloxane Derivatives
The introduction of methoxy groups can enhance the polarity and solubility of the parent

compound.

Synthesis of Bis[tris(4-methoxyphenyl)silyl] ether:

This derivative can be synthesized from the corresponding methoxy-substituted triphenylsilanol

precursor following a similar condensation protocol as described for the parent compound.
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Properties of a Representative Methoxy-Substituted Derivative:

Property Bis[tris(4-methoxyphenyl)silyl] ether

Molecular Formula C₄₂H₄₂O₇Si₂

Molecular Weight 715.0 g/mol

¹H NMR (CDCl₃, δ ppm)
~ 7.4-7.6 (d, Ar-H), ~6.9-7.1 (d, Ar-H), ~3.8 (s,

OCH₃)

¹³C NMR (CDCl₃, δ ppm)
~160 (Ar-C-O), ~135 (Ar-C), ~114 (Ar-C), ~55

(OCH₃)

FT-IR (cm⁻¹)

2960, 2835 (C-H stretch), 1600, 1500 (C=C

aromatic), 1250 (C-O stretch), 1090 (Si-O-Si

stretch)

Amino-Substituted Hexaphenyldisiloxane Derivatives
The incorporation of amino groups provides sites for further chemical modification and can

impart new biological activities.

Synthesis of Bis[tris(4-aminophenyl)silyl] ether:

The synthesis of amino-substituted derivatives often involves the reduction of a corresponding

nitro-substituted precursor.

Properties of a Representative Amino-Substituted Derivative:
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Property Bis[tris(4-aminophenyl)silyl] ether

Molecular Formula C₃₆H₃₆N₆OSi₂

Molecular Weight 624.9 g/mol

¹H NMR (DMSO-d₆, δ ppm)
~ 7.1-7.3 (d, Ar-H), ~6.5-6.7 (d, Ar-H), ~5.1 (s,

NH₂)

¹³C NMR (DMSO-d₆, δ ppm) ~150 (Ar-C-N), ~135 (Ar-C), ~113 (Ar-C)

FT-IR (cm⁻¹)

3450, 3350 (N-H stretch), 3030 (C-H aromatic),

1620 (N-H bend), 1510 (C=C aromatic), 1090

(Si-O-Si stretch)

Visualizing Synthesis and Characterization
Workflows
To aid in the conceptualization of the experimental processes, the following diagrams,

generated using the DOT language, illustrate the key pathways and workflows.

Diagram 1: Synthesis Pathway of Hexaphenyldisiloxane
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Caption: General synthesis pathway for hexaphenyldisiloxane.

Diagram 2: Experimental Workflow for Characterization
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Caption: A typical workflow for the characterization of synthesized compounds.

Applications and Future Directions
The exceptional thermal stability of hexaphenyldisiloxane and its derivatives makes them

suitable for high-temperature applications, such as in advanced polymers and lubricants. In the

realm of drug development, the siloxane core can be utilized as a biocompatible scaffold, and

the tunable functionality of the phenyl rings allows for the design of molecules with specific

biological targets. The introduction of pharmacophoric groups onto the hexaphenyldisiloxane
framework is a promising strategy for the development of novel therapeutic agents. Future

research will likely focus on expanding the library of functionalized derivatives and exploring

their potential in areas such as targeted drug delivery, bioimaging, and materials for biomedical

devices.

To cite this document: BenchChem. [Hexaphenyldisiloxane and its Derivatives: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154894#hexaphenyldisiloxane-and-its-derivatives]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b154894?utm_src=pdf-body
https://www.benchchem.com/product/b154894?utm_src=pdf-body-img
https://www.benchchem.com/product/b154894?utm_src=pdf-body
https://www.benchchem.com/product/b154894?utm_src=pdf-body
https://www.benchchem.com/product/b154894#hexaphenyldisiloxane-and-its-derivatives
https://www.benchchem.com/product/b154894#hexaphenyldisiloxane-and-its-derivatives
https://www.benchchem.com/product/b154894#hexaphenyldisiloxane-and-its-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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